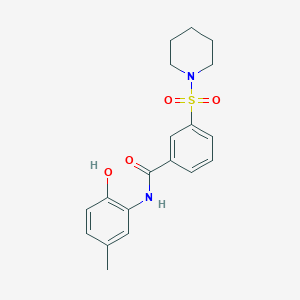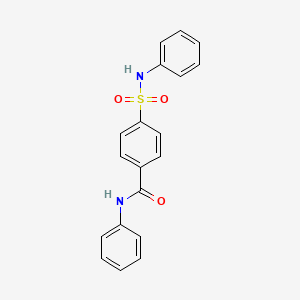![molecular formula C16H16Cl2N2O3S B3505099 N~2~-(2,3-dichlorophenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3505099.png)
N~2~-(2,3-dichlorophenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
説明
N~2~-(2,3-dichlorophenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as DCMG, is a chemical compound that has been widely studied for its potential use in scientific research. DCMG is a member of the family of NMDA receptor antagonists, which are compounds that block the action of the NMDA receptor in the brain.
科学的研究の応用
DCMG has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It is a potent NMDA receptor antagonist, which means that it can block the action of the NMDA receptor in the brain. This makes it a useful tool for studying the role of the NMDA receptor in various physiological processes, including learning and memory, synaptic plasticity, and neurodegeneration.
作用機序
The mechanism of action of DCMG involves its ability to block the NMDA receptor in the brain. The NMDA receptor is a type of ionotropic glutamate receptor that is involved in various physiological processes, including learning and memory, synaptic plasticity, and neurodegeneration. DCMG binds to the NMDA receptor and prevents the influx of calcium ions into the cell, which is necessary for the activation of various signaling pathways.
Biochemical and Physiological Effects:
DCMG has been shown to have a variety of biochemical and physiological effects in various animal models. It has been shown to impair learning and memory in rats, which suggests that the NMDA receptor is involved in these processes. DCMG has also been shown to have neuroprotective effects in various models of neurodegeneration, including Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using DCMG in lab experiments is its potency as an NMDA receptor antagonist. This makes it a useful tool for studying the role of the NMDA receptor in various physiological processes. However, one of the limitations of using DCMG is its potential toxicity, particularly at high doses. This means that careful dosing and monitoring are necessary when using DCMG in lab experiments.
将来の方向性
There are many future directions for research on DCMG and its potential use in scientific research. One area of research is the development of new and more potent NMDA receptor antagonists that have fewer side effects than DCMG. Another area of research is the use of DCMG in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease. Finally, there is a need for more research on the long-term effects of DCMG on the brain and its potential use as a therapeutic agent.
特性
IUPAC Name |
2-(2,3-dichloro-N-(4-methylphenyl)sulfonylanilino)-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c1-11-6-8-12(9-7-11)24(22,23)20(10-15(21)19-2)14-5-3-4-13(17)16(14)18/h3-9H,10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVHEAMCWXHKPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC)C2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-methoxyphenyl)-2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}acetamide](/img/structure/B3505028.png)
![2-methoxy-4-[({4-[(4-nitrophenyl)thio]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B3505034.png)
![4-chlorophenyl 4-({[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}methyl)benzoate](/img/structure/B3505036.png)
![N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B3505048.png)
![N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B3505065.png)

![4-(2-quinoxalinyl)phenyl 4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B3505070.png)
![2-(4-isopropylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3505074.png)
![(4-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)acetic acid](/img/structure/B3505080.png)
![N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B3505084.png)
![N-[4-({4-[(4-nitrophenyl)thio]benzyl}oxy)phenyl]acetamide](/img/structure/B3505094.png)
![N-[3-({[4-(acetylamino)phenyl]amino}carbonyl)phenyl]-3-methylbenzamide](/img/structure/B3505096.png)
![N-(4-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B3505107.png)